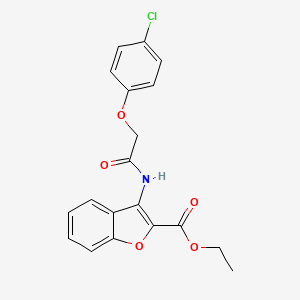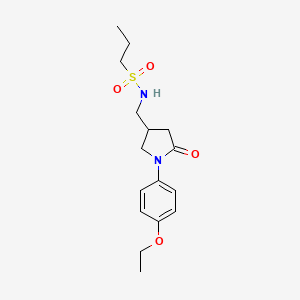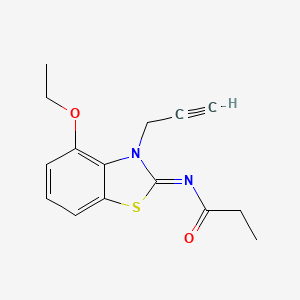
Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C19H16ClNO5 and a molecular weight of 373.79. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran-3-carboxylate esters, which include this compound, can be synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Molecular Structure Analysis
The molecular structure of this compound is based on the benzofuran scaffold. Benzofuran is a heterocyclic compound, having a benzene ring fused to a furan ring . This unique structural feature makes it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The synthesis of benzofuran derivatives involves complex reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Applications De Recherche Scientifique
Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate has been studied for its potential pharmacological applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its anti-inflammatory and antioxidant properties have been studied in vitro and in vivo. It has also exhibited antitumor activity in animal models. Furthermore, it has shown potential as a neuroprotective agent in neurological disorders.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including metabolism and signal transduction .
Mode of Action
Compounds with similar structures often interact with their targets through mechanisms such as free radical reactions, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . These effects can lead to downstream changes in cellular processes, potentially resulting in therapeutic effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can significantly impact the action of a compound .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate in lab experiments include its potential as a pharmacological agent for the treatment of various diseases. It has also shown a favorable safety profile in preclinical studies. However, its limitations include the need for further studies to elucidate its mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for the study of Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate. These include further studies to elucidate its mechanism of action, its potential as a therapeutic agent for various diseases, and its potential side effects. Furthermore, its pharmacokinetics and pharmacodynamics need to be studied to determine its optimal dosage and administration route. Additionally, its potential use as a drug delivery system for other pharmacological agents needs to be explored. Finally, its potential as a diagnostic tool needs to be investigated.
Conclusion
This compound is a chemical compound with promising pharmacological applications. Its anti-inflammatory, antioxidant, and antitumor properties have been studied in vitro and in vivo. It has also shown potential as a neuroprotective agent in neurological disorders. However, further studies are needed to elucidate its mechanism of action, its potential as a therapeutic agent for various diseases, and its potential side effects. Its pharmacokinetics and pharmacodynamics need to be studied to determine its optimal dosage and administration route. Additionally, its potential use as a drug delivery system for other pharmacological agents needs to be explored. Finally, its potential as a diagnostic tool needs to be investigated.
Méthodes De Synthèse
The synthesis of Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate involves the reaction of 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylic acid with ethyl chloroformate in the presence of a base. The reaction yields this compound as a white solid with a high purity.
Propriétés
IUPAC Name |
ethyl 3-[[2-(4-chlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-2-24-19(23)18-17(14-5-3-4-6-15(14)26-18)21-16(22)11-25-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDDIEWUKLIIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2931379.png)
![(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2931380.png)
![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2931381.png)


![ethyl [6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2931386.png)
![3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2931387.png)



![1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane](/img/structure/B2931394.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2931395.png)
![2-(2-phenylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2931397.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2931399.png)